molecular formula C12H17NO2S B7457838 N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

Cat. No. B7457838
M. Wt: 239.34 g/mol
InChI Key: UODUCNMLOHXAGL-UHFFFAOYSA-N
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Description

N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a chemical compound that belongs to the class of cyclohepta[b]thiophene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has shown potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and as a drug candidate for the treatment of various diseases. In material science, N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various cyclohepta[b]thiophene derivatives.

Mechanism of Action

The mechanism of action of N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is not well understood. However, studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has anti-inflammatory and antioxidant effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide has been shown to exhibit antioxidant activity, which may help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is that it can be easily synthesized in a laboratory setting. Additionally, this compound has shown potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. However, one limitation of this compound is that its mechanism of action is not well understood, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for research on N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide. One direction is to further investigate its potential as an anti-inflammatory agent and as a drug candidate for the treatment of various diseases. Another direction is to explore its potential applications in material science and organic synthesis. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Overall, N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide involves a multi-step reaction process. The first step involves the preparation of 2,5-dimethyl-3-thiophenecarboxylic acid, which is then converted to 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid. This intermediate is then reacted with ethoxyamine hydrochloride to obtain N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide. The synthesis of this compound has been reported in several research articles and can be carried out in a laboratory setting with appropriate safety measures.

properties

IUPAC Name

N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-13-12(14)11-8-9-6-4-3-5-7-10(9)16-11/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODUCNMLOHXAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC2=C(S1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide

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